Calanolide B

Description

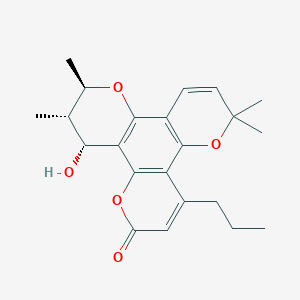

Structure

2D Structure

3D Structure

Properties

CAS No. |

142632-33-5 |

|---|---|

Molecular Formula |

C22H26O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(16R,17S,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m1/s1 |

InChI Key |

NIDRYBLTWYFCFV-SEDUGSJDSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@@H]([C@H](O4)C)C)O |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Other CAS No. |

142632-33-5 |

Synonyms |

calanolide B |

Origin of Product |

United States |

Natural Origin and Botanical Sources of Calanolide B

Primary Botanical Genera and Species Exhibiting Calanolide (B8761490) B Production

Calanolide B is a dipyranocoumarin found almost exclusively within the plant genus Calophyllum. nih.gov This large genus comprises approximately 200 species of tropical trees. nih.gov Several species and their varieties have been identified as producers of this compound.

Calophyllum lanigerum varieties

Calophyllum lanigerum, particularly the austrocoriaceum variety, is a notable source of calanolides. nih.govresearchgate.net While initial discoveries focused on Calanolide A from this species, subsequent research has also identified the presence of this compound. nih.govnih.gov The compound has been isolated from the fruits and twigs of this plant. researchgate.net

Calophyllum teysmanii varieties

Calophyllum teysmanii var. inophylloide is a significant source of (-)-Calanolide B, also known as costatolide (B1195242). ebi.ac.ukwikipedia.org This compound is notably present in the latex of the tree, which offers a renewable and less destructive harvesting method compared to felling the trees. wikipedia.orgworldrainforests.com The yield of (-)-Calanolide B from the latex of C. teysmannii has been reported to be substantial. researchgate.net

Calophyllum cerasiferum

Calophyllum cerasiferum has been identified as a source of (-)-Calanolide B, where it is a major coumarin (B35378) constituent found in the seeds. ebi.ac.uktandfonline.comscholarsresearchlibrary.com This makes the seeds a potentially renewable source for the compound. tandfonline.com

Calophyllum inophyllum

Calophyllum inophyllum is another species within the genus that produces this compound. nih.govresearchgate.net The compound has been isolated from the seed oil of this plant. uii.ac.idnih.gov Research has also detected this compound in various parts of the plant, highlighting its distribution within this species. uii.ac.id

Calophyllum brasiliense

Calophyllum brasiliense, a species widely distributed in the Americas, is also a known producer of this compound. nih.govresearchgate.net The compound has been isolated from the leaves of this species. ebi.ac.ukresearchgate.net Studies have shown that the concentration of this compound can vary between different chemotypes of C. brasiliense. researchgate.net

Geographical Distribution and Ecological Niche of Producing Plants

The genus Calophyllum has a pantropical distribution, with species found predominantly in the Indo-Pacific region, but also in Africa, the Americas, and Australasia. nih.govwikipedia.org

The primary species known for this compound production are found in specific geographical regions. Calophyllum lanigerum var. austrocoriaceum was first collected in the kerangas forest near Lundu in Sarawak, Malaysia, on the island of Borneo. worldrainforests.commongabay.com This type of tropical moist forest is characterized by sandy, acidic soils.

Calophyllum teysmannii is also found in Malaysia. wikipedia.org Calophyllum inophyllum is widespread along coastal areas of East Africa, India, Southeast Asia, Australia, and the Pacific Islands. uii.ac.idbiomedpharmajournal.org It is often found in coastal and lowland forests. ocl-journal.org Calophyllum brasiliense has a broad distribution across the American continent, ranging from Brazil to Mexico. researchgate.netresearchgate.net

The ecological niches of these plants vary, from the swampy forests of Borneo where C. lanigerum was found, to the coastal sandy beaches favored by C. inophyllum. worldrainforests.comwikipedia.org This wide distribution across different environments suggests a level of adaptation within the Calophyllum genus.

Table of Botanical Sources for this compound

| Botanical Species | Variety | Plant Part(s) Containing this compound |

| Calophyllum lanigerum | austrocoriaceum | Fruits, Twigs nih.govresearchgate.net |

| Calophyllum teysmanii | inophylloide | Latex ebi.ac.ukwikipedia.orgresearchgate.net |

| Calophyllum cerasiferum | Seeds ebi.ac.uktandfonline.comscholarsresearchlibrary.com | |

| Calophyllum inophyllum | Seed Oil nih.govresearchgate.netuii.ac.idnih.gov | |

| Calophyllum brasiliense | Leaves nih.govresearchgate.netebi.ac.ukresearchgate.net |

Bioprospecting and Sustainable Sourcing Strategies for this compound

The discovery and subsequent development of calanolides, including this compound, are classic examples of bioprospecting, a process that involves exploring natural sources for commercially valuable compounds. This journey has also highlighted the critical importance of developing sustainable sourcing strategies to ensure a reliable supply of these compounds without depleting natural resources.

The initial discovery of the anti-HIV properties of calanolides originated from a large-scale screening program of over 30,000 plant extracts by the National Cancer Institute (NCI) between 1987 and 1996. nih.gov This led to the isolation of Calanolide A from the leaves and twigs of Calophyllum lanigerum var. austrocoriaceum collected in Sarawak, Malaysia. nih.gov However, when researchers returned to collect more of the plant, the original tree had been felled. worldrainforests.comasianjpr.com This event underscored the vulnerability of relying on a single, rare natural source.

Further bioprospecting efforts led to the discovery of (-)-Calanolide B, also known as costatolide, from the latex of a related species, Calophyllum teysmannii var. inophylloide. worldrainforests.comwikipedia.org This discovery was significant for sustainable sourcing as the compound is present in the tree's latex, which can be harvested without felling the tree. worldrainforests.comresearchgate.net The yield of (-)-Calanolide B from the latex of C. teysmannii is also considerably higher (20-25%) compared to the 0.05% yield of Calanolide A from C. lanigerum. wikipedia.org This has made (-)-Calanolide B a more viable candidate for development. wikipedia.org

In response to the supply challenges and to ensure the conservation of these valuable species, the Sarawak government banned the felling and export of Calophyllum trees. worldrainforests.com Collaborative efforts were established between the Sarawak State Government, the NCI, and other research institutions like the University of Illinois at Chicago to explore sustainable harvesting methods. wikipedia.orgcbd.int

The challenges associated with the natural supply of this compound have driven research into alternative and more sustainable production methods. These strategies are crucial for the long-term viability of developing this compound as a potential therapeutic agent.

Key Sustainable Sourcing Strategies:

Sustainable Harvesting: The ability to collect (-)-Calanolide B from the latex of Calophyllum teysmannii is a prime example of a sustainable harvesting practice. worldrainforests.comresearchgate.net This method allows for the continued collection of the compound without destroying the plant, ensuring the long-term survival of the species and a renewable source of the compound. Research has focused on optimizing latex collection techniques to maximize yield while minimizing harm to the trees. researchgate.net

Semi-synthesis: This approach involves chemically modifying a more abundant, naturally occurring precursor molecule to produce the desired compound. Researchers have explored the creation of semi-synthetic analogs of calanolides to investigate structure-activity relationships and potentially create more potent or easily synthesized versions. acs.orgnih.gov

Total Synthesis: Due to the rarity of the natural sources, particularly for Calanolide A, methods for the total synthesis of calanolides were developed. asianjpr.comwikipedia.orgtandfonline.com Total synthesis offers a completely plant-independent method of production, ensuring a consistent and scalable supply. The first total synthesis of (±)-Calanolide B was reported, providing a crucial alternative to natural extraction. google.com

Cultivation: The cultivation of high-yielding plant varieties is another important strategy. For instance, the NCI has supported projects to investigate the feasibility of cultivating plant sources for other promising compounds, a model that could be applied to Calophyllum species. researchgate.net

These multi-pronged approaches, combining bioprospecting with sustainable harvesting, chemical synthesis, and potential cultivation, represent a comprehensive strategy to ensure a stable and environmentally responsible supply of this compound for ongoing research and potential future clinical applications.

Table of Research Findings on this compound Sourcing:

| Sourcing Strategy | Botanical Source/Method | Key Findings & Implications |

| Bioprospecting | Calophyllum teysmannii var. inophylloide | Identified as a natural source of (-)-Calanolide B (costatolide). worldrainforests.comnih.gov |

| Sustainable Harvesting | Latex from C. teysmannii | Allows for collection without felling the tree, providing a renewable source. worldrainforests.comresearchgate.net The yield is significantly higher than that of Calanolide A from its source. wikipedia.org |

| Total Synthesis | Chemical synthesis | A total synthesis of (±)-Calanolide B has been developed, offering a plant-independent production route. google.comacs.org |

| Semi-synthesis | Chemical modification of related calanolides | Semi-synthetic derivatives have been created to study structure-activity relationships. acs.orgnih.gov |

Biosynthetic Pathways and Regulation of Calanolide B

Precursor Molecules and Early Stages of Calanolide (B8761490) Biosynthesis

The journey to Calanolide B begins with fundamental building blocks derived from primary metabolism, which are then converted into the characteristic coumarin (B35378) scaffold.

The biosynthesis of all calanolides, including this compound, initiates with the aromatic amino acid L-phenylalanine. nih.govwikipedia.org This primary precursor is a product of the shikimate pathway. nih.gov Through a series of enzymatic reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), L-phenylalanine is converted into p-coumaric acid. nih.govfrontiersin.org

Subsequent hydroxylation and isomerization steps lead to the formation of 7-hydroxycoumarin, a simple coumarin commonly known as umbelliferone (B1683723). nih.govnih.gov Umbelliferone is a critical branch-point intermediate, serving as the foundational structure for the biosynthesis of a wide array of more complex coumarins, including the pyranocoumarins to which this compound belongs. nih.govnih.govfrontiersin.org The conversion of L-phenylalanine to umbelliferone is a well-established pathway in plant secondary metabolism. nih.govfrontiersin.org

Starting from umbelliferone, the biosynthesis proceeds through several key intermediates. The formation of the pyran ring is a crucial step that differentiates pyranocoumarins from other coumarin types. nih.gov This process involves prenylation, where a five-carbon isoprene (B109036) unit is attached to the umbelliferone core. nih.govfrontiersin.org This leads to the formation of dipetalolactone (B1251107), a pyranocoumarin (B1669404) intermediate. wikipedia.org

Further enzymatic modifications, likely mediated by cytochrome P450 monooxygenases, convert dipetalolactone into more complex structures. nih.govwikipedia.org One of the pivotal proposed intermediates in the pathway leading to calanolides is 2′-hydroxydihydrodipetalolactone. nih.gov It is from this advanced intermediate that the final steps towards Calanolide A, B, and C are believed to diverge. nih.gov

Proposed Biosynthetic Routes to this compound

The exact sequence of events leading from umbelliferone to the final calanolide structures is not fully resolved, and researchers have proposed several plausible pathways based on the identification of related compounds in plant extracts. researchgate.net These routes primarily differ in the order of prenylation and cyclization reactions.

One proposed biosynthetic route to the key intermediate 2′-hydroxydihydrodipetalolactone proceeds via the formation of 5-hydroxy-6-prenylseselin. nih.gov This pathway begins with the C-prenylation of umbelliferone at the C-6 position to form osthenol (B192027). nih.govnih.gov Subsequent reactions, including epoxidation and cyclization, lead to the formation of a pyran ring. nih.gov The resulting intermediate, possibly after hydroxylation to form 5,7-dihydroxycoumarin (B1309657), undergoes further prenylation and cyclization steps to yield 5-hydroxy-6-prenylseselin, which is then converted to 2′-hydroxydihydrodipetalolactone. nih.govresearchgate.net

An alternative proposed pathway involves the initial C-prenylation of umbelliferone at the C-8 position. nih.govnih.gov This leads to the formation of intermediates like seselin. nih.gov A second prenylation and subsequent epoxidation-cyclization reactions would lead to the formation of 8-prenylalloxanthoxyletol. nih.govnih.gov This compound is then postulated to be converted into the same crucial intermediate, 2′-hydroxydihydrodipetalolactone, which serves as the immediate precursor to the calanolide skeleton. nih.gov

A critical and defining step in the final stages of this compound biosynthesis is a Wagner-Meerwein rearrangement. nih.govmdpi.com This type of chemical reaction involves a 1,2-hydride or 1,2-alkyl shift, which reorganizes the carbon skeleton of the molecule. researchgate.netsioc-journal.cn In the context of calanolide biosynthesis, it is proposed that a 3-propyl-intermediate, derived from 2′-hydroxydihydrodipetalolactone, undergoes a Wagner-Meerwein rearrangement. nih.govmdpi.comresearchgate.net This rearrangement is responsible for creating the unique tetracyclic ring structure characteristic of the calanolides. researchgate.net This step, likely followed by a final hydroxylation possibly catalyzed by a P450 monooxygenase enzyme, ultimately yields this compound and its related isomers like Calanolide A and C. nih.govwikipedia.org The specifics of this rearrangement may favor the formation of one stereoisomer over others. researchgate.net

Research Findings on Biosynthetic Regulation

The production of this compound is not static and can be influenced by environmental factors, suggesting a layer of regulation on the biosynthetic pathway. Studies on Calophyllum brasiliense seedlings have shown that mineral nutrition plays a significant role in the accumulation of calanolides.

| Hydroponic Treatment | Effect on this compound Concentration | Reference |

|---|---|---|

| Potassium (K+) Deficient Solution | 15-fold decrease | nih.govmdpi.comresearchgate.netbotanicalsciences.com.mx |

| Calcium (Ca2+) Deficient Solution | 4.3-fold decrease | nih.govmdpi.comresearchgate.netbotanicalsciences.com.mx |

This data indicates that both potassium and calcium are critical for the robust biosynthesis or accumulation of this compound, highlighting the interplay between plant nutrition and secondary metabolite production. botanicalsciences.com.mx

Enzymatic Mechanisms and Biochemical Transformations

The formation of this compound involves a series of complex enzymatic reactions, transforming a basic phenylpropanoid precursor into the final intricate structure. While the complete pathway is yet to be fully elucidated, research has shed light on key enzymatic players and the biochemical transformations they catalyze.

Involvement of P450 Monooxygenases and Other Enzymes

The biosynthesis of calanolides is believed to start with the amino acid L-phenylalanine, which is converted to umbelliferone, a key coumarin intermediate. nih.govsmolecule.com This initial phase involves enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). nih.gov

Subsequent and crucial steps in the formation of the characteristic pyran ring of calanolides are mediated by cytochrome P450 monooxygenases. nih.govwikipedia.orgresearchgate.net These enzymes are instrumental in catalyzing various oxidative reactions. smolecule.com Although the specific P450 enzymes directly responsible for this compound synthesis are not yet fully characterized, their involvement is strongly suggested by the structural transformations required. nih.govresearchgate.net For instance, the conversion of a proposed 3-propyl-intermediate to the final calanolide structures is thought to be facilitated by a P450 monooxygenase. nih.govwikipedia.orgresearchgate.net The biosynthesis may proceed through intermediates like osthenol or 5,7-dihydroxycoumarin to form dipetalolactone, a precursor to calanolides. smolecule.com The conversion of this precursor likely involves a Wagner-Meerwein rearrangement. nih.govwikipedia.org

Genetic and Environmental Factors Influencing this compound Biosynthesis

The production of this compound is not solely dependent on enzymatic machinery but is also intricately regulated by genetic and environmental factors. These elements can significantly impact the yield of this valuable compound in its natural plant sources.

Transcriptome Analysis and Candidate Gene Identification

To unravel the genetic basis of this compound biosynthesis, researchers have turned to transcriptome analysis of Calophyllum brasiliense, a known producer of the compound. nih.govisaaa.orgnih.gov By sequencing the RNA from leaves, stems, and roots, scientists have created a dataset for identifying genes potentially involved in the calanolide biosynthetic pathway. nih.govnih.govresearchgate.net

Through homology-based BLAST and phylogenetic analyses, several candidate unigenes have been identified that may encode the enzymes responsible for the synthesis of umbelliferone and the subsequent angular pyranocoumarins like this compound. nih.govnih.govmdpi.com This transcriptomic data provides a crucial resource for the functional characterization of these candidate genes, which could pave the way for metabolic engineering to enhance this compound production. nih.govisaaa.orgresearchgate.net Specifically, unigenes such as UN36044, UN28345, and UN34582 have been pinpointed as potential players in the biosynthesis of these angular pyranocoumarins. mdpi.com

Influence of Soil Nutrients (e.g., Ca2+, K+) on Production in Plant Systems

The biosynthesis of this compound, while genetically determined, is also responsive to environmental conditions, particularly the availability of soil nutrients. nih.gov Studies on C. brasiliense seedlings grown under hydroponic conditions have revealed the significant impact of calcium (Ca2+) and potassium (K+) on the production of calanolides. researchgate.netscielo.org.mxbotanicalsciences.com.mx

A deficiency in potassium led to a dramatic 15-fold decrease in this compound concentration in the leaves. nih.govresearchgate.netscielo.org.mx Similarly, a lack of calcium resulted in a 4.3-fold reduction in this compound levels. nih.govresearchgate.netscielo.org.mx These findings underscore the critical role of these macronutrients in the physiological processes that support the biosynthesis of this secondary metabolite. scielo.org.mxbotanicalsciences.com.mx

| Nutrient Deficiency | Fold Decrease in this compound | Fold Decrease in Calanolide C | Fold Decrease in Apetalic Acid |

| Potassium (K+) | 15 | 4.2 | 4.3 |

| Calcium (Ca2+) | 4.3 | 2.4 | - |

This table summarizes the fold decrease in the concentration of this compound, Calanolide C, and apetalic acid in the leaves of C. brasiliense seedlings under potassium and calcium deficient conditions. nih.govresearchgate.netscielo.org.mx

Production in Plant Cell and Callus Cultures

In vitro methods, such as plant cell and callus cultures, offer a promising alternative for the controlled production of this compound, independent of geographical and environmental constraints. nih.gov Calanolides, including this compound, have been successfully detected in callus cultures derived from C. brasiliense. nih.govslideshare.net

Research has shown that callus cultures initiated from seed explants can produce higher quantities of this compound compared to those derived from leaf explants. nih.govresearchgate.net One study reported a production of 309.25 mg/kg dry weight of this compound in calluses from seed explants. slideshare.net This demonstrates the viability of using plant tissue culture as a sustainable and potentially scalable platform for producing this medicinally important compound. slideshare.netresearchgate.net

Synthetic Chemistry Approaches for Calanolide B and Its Analogs

Total Synthesis Strategies for Calanolide (B8761490) B

The total synthesis of Calanolide B has been a key focus of organic chemists, leading to several distinct and innovative strategies. A common starting point for many syntheses is phloroglucinol, a readily available aromatic compound. nih.gov One of the early and notable approaches involved a five-step sequence commencing with a Pechmann reaction of phloroglucinol, followed by a Friedel-Crafts acylation. nih.gov A crucial step in this pathway is the chromenylation using 4,4-dimethoxy-2-methylbutan-2-ol, which sets the stage for the construction of the pyran ring system. nih.gov The subsequent cyclization to form the chromanone core has been achieved using reagents like acetaldehyde (B116499) diethyl acetal (B89532) or paraldehyde (B1678423) in the presence of trifluoroacetic acid and pyridine (B92270) or pyridinium (B92312) p-toluenesulfonate (PPTS). nih.gov The final step often involves a Luche reduction of the resulting chromanone to furnish the desired this compound. nih.gov

Another powerful strategy employs an aldol (B89426) condensation reaction. In this approach, a chromene intermediate is deprotonated with lithium diisopropylamide (LDA) and then reacted with acetaldehyde. rsc.org This reaction yields a mixture of erythro and threo aldol products, which can be subsequently cyclized to form the trans- and cis-ketone precursors to this compound. rsc.org

More recent advancements have focused on asymmetric synthesis to directly obtain the desired enantiomer. One such method utilizes a (-)-quinine-catalyzed intramolecular oxo-Michael addition (IMA) of a 7-hydroxy-5-methoxy-8-tigloylcoumarin derivative. researchgate.net This key step constructs the 2,3-dimethyl-4-chromanone system with high enantioselectivity. researchgate.net Subsequent steps, including a magnesium iodide-assisted demethylation and an isomerization to achieve the correct trans-substitution pattern, lead to the concise synthesis of (+)-Calanolide A, a stereoisomer of this compound. researchgate.net This methodology highlights the power of organocatalysis in achieving stereocontrolled total synthesis.

Semisynthesis of this compound and Related Derivatives

Semisynthetic approaches, starting from naturally occurring calanolides or their precursors, offer a more direct route to this compound and its analogs. A significant achievement in this area is the conversion of (-)-Calanolide A into (-)-Calanolide B. google.com This transformation can be accomplished through epimerization of the C-12 hydroxyl group under acidic conditions or by using a modified Mitsunobu reaction. google.comgoogle.com For instance, treating (-)-Calanolide A with trimethylphosphine, diethyl azodicarboxylate (DEAD), and chloroacetic acid can invert the stereocenter at C-12 to yield (-)-Calanolide B. google.com

The modification of the C-12 hydroxyl group has been a focal point for generating a variety of derivatives to probe structure-activity relationships. Acetylation of the C-12 hydroxyl group of Calanolide A, for example, yields 12-acetoxycalanolide A. vulcanchem.com This is typically achieved by treating Calanolide A with acetic anhydride (B1165640) in pyridine. vulcanchem.com Similarly, other esters and ethers can be prepared to investigate the impact of this substituent on anti-HIV activity. nih.gov

Another important semisynthetic modification is the catalytic reduction of the Δ7,8 olefinic bond within the calanolide scaffold. nih.gov This has been performed on both (+)-Calanolide A and (-)-Calanolide B to assess the contribution of this double bond to their biological activity. nih.gov Furthermore, synthetic intermediates where the C-12 hydroxyl group is oxidized to a ketone have been prepared, leading to compounds like 12-oxocalanolide A. nih.govconicet.gov.ar These ketones have shown promising anti-HIV activity, demonstrating that a C-12 hydroxyl is not an absolute requirement for potency. nih.gov

Synthetic Methodologies for Optically Active this compound and its Enantiomers

The stereochemistry of this compound is crucial for its biological activity, necessitating the development of synthetic methods that can produce it in an optically pure form. A landmark achievement in this area was a stereoselective synthesis starting from a silyl-protected salicylaldehyde. google.com This method constructs the three contiguous chiral centers of the 2,3-dimethylchroman-4-ol ring system in a highly controlled manner. google.com A key step involves the use of a chiral crotylborane reagent, such as (+)-(E)-crotyldiisopinocampheylborane or (-)-(E)-crotyldiisopinocampheylborane, to install two of the three chiral centers with high diastereoselectivity. google.com The subsequent pyran ring is formed via a mercury(II) acetate-mediated ring closure. google.com By using either the (+) or (-) enantiomer of the crotylborane reagent, both (+)-Calanolide B and (-)-Calanolide B can be synthesized with high enantiomeric excess. google.com

Enzyme-mediated resolution has also been employed to separate enantiomers. For instance, a racemic aldol product, a key intermediate in some total synthesis routes, can be resolved using enzymatic methods to isolate the desired (+)-enantiomer, which is then carried forward to produce optically active Calanolide A, a stereoisomer of this compound. google.com Chromatographic resolution of racemic calanolides on chiral stationary phases is another effective method to separate the enantiomers and has been used to obtain optically pure (+)- and (-)-Calanolide A. nih.gov

The previously mentioned (-)-quinine-catalyzed intramolecular oxo-Michael addition also represents a powerful method for generating optically active chromanone intermediates, which are then converted to the final natural product. researchgate.net This approach provides high enantioselectivity ( >97% ee) for the key ring-forming step. researchgate.net

Challenges and Advancements in Scalable Synthesis of this compound

Despite these challenges, notable advancements have been made. An efficient and scalable method for the isolation and purification of costatolide (B1195242) (the natural form of (-)-Calanolide B) from the latex of C. teysmannii has been reported. tandfonline.com This process involves pre-treatment of the latex with hexane (B92381) and dichloromethane (B109758) to remove impurities, followed by repetitive recrystallization from acetone, affording costatolide in high yield (10.6%) and purity (96%). tandfonline.com This demonstrates that for certain calanolides, optimized isolation from natural sources can be superior to total synthesis in terms of simplicity and cost-effectiveness. tandfonline.com

Molecular Pharmacology and Antiviral Mechanisms of Calanolide B

Inhibition of Viral Replication Cycles

Calanolide (B8761490) B exerts its antiviral effects by interrupting the life cycle of HIV-1. As a reverse transcriptase inhibitor, its primary action occurs at a critical early stage of viral replication. asianjpr.comnih.govdrugbank.com

Viral life-cycle studies indicate that the antiviral action of calanolides occurs early in the infection process. asianjpr.comasianjpr.comnih.govdrugbank.com The mechanism is centered on the inhibition of reverse transcription, a pivotal step where the viral RNA genome is converted into DNA. researchgate.net This process is essential for the subsequent integration of the viral genetic material into the host cell's genome. By blocking this step, Calanolide B effectively halts the progression of the viral replication cycle before the establishment of a chronic infection within the cell.

Targeting Viral Enzymes: HIV-1 Reverse Transcriptase (RT)

The specific molecular target of this compound is the HIV-1 reverse transcriptase (RT) enzyme. nih.govd-nb.infoebi.ac.uk Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, this compound is a non-nucleoside inhibitor that binds to a different site on the enzyme. d-nb.info

This compound potently and specifically inhibits the DNA polymerase activity of HIV-1 RT. asianjpr.comthieme-connect.com This enzyme has two main functions: RNA-dependent DNA polymerase activity and DNA-dependent DNA polymerase activity, both of which are crucial for synthesizing a double-stranded DNA copy of the viral RNA. Research on calanolides has shown they effectively inhibit both of these polymerase functions. thieme-connect.com However, the related RNase H activity of the enzyme, which degrades the original RNA template from the RNA-DNA hybrid, is not significantly affected by this class of inhibitors. asm.org

A significant characteristic of this compound is its high selectivity for HIV-1 RT. asianjpr.com Enzymatic assays have consistently shown that the compound is a potent inhibitor of HIV-1 RT but is essentially inactive against the reverse transcriptase of HIV-2. nih.govnih.govnih.govresearchgate.net Furthermore, this compound does not inhibit human cellular DNA polymerases, a feature that contributes to its specific antiviral profile and reduces the potential for host cell toxicity. asianjpr.comasianjpr.comnih.gov

Table 1: Antiviral Activity and Selectivity of this compound (Costatolide)

| Virus/Enzyme | Activity | EC₅₀ / IC₅₀ Range (µM) |

|---|---|---|

| HIV-1 | Active | 0.06 - 1.4 asm.org |

| HIV-2 | Inactive | N/A researchgate.netasm.org |

| Cellular DNA Polymerases | Inactive | N/A nih.gov |

| HIV-1 RT (Pyridinone-resistant A17 strain) | Active | N/A thieme-connect.comresearchgate.net |

| HIV-1 RT (AZT-resistant G-9106 strain) | Active | N/A thieme-connect.comresearchgate.net |

Kinetic analyses have revealed that this compound inhibits HIV-1 RT through a complex, mixed-type mechanism. nih.govebi.ac.uknih.gov This mode of inhibition is distinct in that the compound affects both the maximum reaction velocity (Vmax) of the enzyme and the binding affinity of the substrate, deoxyribonucleotide triphosphate (dNTP), as indicated by changes in the Michaelis constant (Km). nih.govnih.govasm.org This suggests that this compound can bind to the enzyme in more than one way, distinguishing it from many other NNRTIs. nih.govnih.gov

Table 2: Kinetic Inhibition Profile of this compound (Costatolide) on HIV-1 RT

| Kinetic Parameter | Effect | Mechanism Type |

|---|---|---|

| Vmax | Decreased | Mixed-type Inhibition nih.govnih.govasm.org |

| Km (for dTTP) | Increased | Mixed-type Inhibition nih.govnih.govasm.org |

Molecular Interactions with Viral Enzyme Binding Sites

This compound, like other NNRTIs, binds to a hydrophobic pocket on the HIV-1 RT enzyme, which is distinct from the active site where nucleosides bind. asm.orgasm.org However, its mixed-type inhibition kinetics suggest a more complex interaction. nih.govnih.gov The binding of this compound appears to interfere with the binding of dNTPs and may involve more than one site. nih.govnih.gov Studies on the closely related Calanolide A suggest it may interact with the RT near both the pyrophosphate binding site and the active site of the enzyme. nih.govnih.govpsu.edu

The activity of this compound is affected by specific amino acid mutations within the NNRTI binding pocket. Decreased activity has been observed against viruses with mutations at residues such as L100, K103, T139, and Y188. ebi.ac.uknih.gov Interestingly, this compound and its isomers exhibit enhanced activity against the Y181C mutant, which is a common mutation conferring resistance to other NNRTIs. nih.govebi.ac.uknih.gov This unique resistance profile suggests that the calanolides may interact with the reverse transcriptase in a different manner than other compounds in the NNRTI class. nih.govasm.org

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket

This compound, also referred to as costatolide (B1195242), is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). asm.orgnih.gov Like other NNRTIs, it exerts its antiviral effect by binding to a specific, allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This site, known as the NNRTI binding pocket, is a hydrophobic pocket located near, but distinct from, the catalytically active site of the enzyme. asm.orgnih.govgoogle.com The binding of this compound to this pocket induces a conformational change in the enzyme, which ultimately inhibits the process of reverse transcription, a critical step in the HIV life cycle.

The interaction between NNRTIs and the binding pocket is highly specific. asm.orgnih.gov Consequently, even single amino acid mutations within this pocket can significantly reduce the binding affinity and inhibitory activity of many drugs in this class, leading to the rapid emergence of drug resistance. asm.orgnih.govgoogle.com Common mutations that confer resistance to NNRTIs include K103N and Y181C. asm.orgnih.govtandfonline.com

A distinguishing feature of the calanolide class, including this compound, is its unique sensitivity profile against these resistant strains. Research has demonstrated that this compound and its analogs possess significantly enhanced antiviral activity against viruses with the Y181C mutation in the reverse transcriptase, which is a prevalent NNRTI resistance mutation. asm.orgnih.gov This suggests that the fine specificity of this compound's interaction within the binding pocket differs from that of many other NNRTIs. asm.org Molecular docking studies have further supported the interaction of calanolide analogs within the NNRTI binding site. researchgate.net

Postulated Multiple Binding Sites for Calanolide Scaffolds

Kinetic studies have revealed a complex pattern of interaction between calanolides and the HIV-1 reverse transcriptase, suggesting a mechanism that may involve more than one binding site. asm.orgtandfonline.comnih.gov This property has not been observed for other NNRTIs and distinguishes the calanolide scaffold as a unique subgroup within the NNRTI family. nih.govnih.gov

It has been proposed that Calanolide A, a closely related isomer of this compound, may bind to two distinct sites on the reverse transcriptase enzyme. wikipedia.orgasianjpr.comasianjpr.com While one proposed site is the conventional hydrophobic NNRTI binding pocket, a second site is thought to exist outside of this pocket. asm.org Evidence from these studies suggests that one of the potential binding sites for the calanolide scaffold is located near both the pyrophosphate binding site and the active site of the RT enzyme. tandfonline.comnih.gov

This dual-site binding hypothesis is supported by kinetic analyses and molecular docking studies which have indicated the possibility of alternative binding modes for calanolide analogs. researchgate.netnih.gov This complex inhibitory mechanism may contribute to the unique resistance profile of calanolides and their synergistic activity when used in combination with other antiretroviral agents. nih.govnih.gov

Preclinical Antiviral Efficacy of Calanolide B

In Vitro Anti-HIV-1 Activity

Calanolide (B8761490) B has been evaluated for its ability to inhibit HIV-1 replication in various in vitro settings, including established cell lines and fresh human cells. nih.govasm.org These studies have consistently demonstrated its potency as an inhibitor of the HIV-1 reverse transcriptase enzyme. nih.govresearchgate.net

Activity Against Wild-Type HIV-1 Strains

In vitro assays have confirmed the activity of Calanolide B against wild-type (non-mutated) strains of HIV-1. researchgate.net Its effective concentration required to inhibit 50% of viral replication (EC50) has been determined in various cell lines. For instance, in CEM-SS cells infected with the HIV-1 RF strain, this compound exhibited an EC50 value of 0.18 µM. tandfonline.com Another study reported an EC50 value of 0.4 µM for this compound against HIV-1 replication. nih.govresearchgate.net The activities (EC50) of this compound against HIV-1 have been observed to range from 0.06 to 1.4 µM in different T-cell lines, B-cell lines, and monocytic lines. asm.orgasm.org

Table 1: In Vitro Anti-HIV-1 Activity of this compound Against Wild-Type Strains

| Cell Line | HIV-1 Strain | EC50 (µM) |

|---|---|---|

| CEM-SS | RF | 0.18 tandfonline.com |

| Various | - | 0.4 nih.govresearchgate.net |

| T-cell, B-cell, Monocytic | Various | 0.06 - 1.4 asm.orgasm.org |

Efficacy Against NNRTI-Resistant HIV-1 Isolates

A significant feature of this compound is its potent activity against HIV-1 isolates that have developed resistance to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov This suggests a different binding interaction with the reverse transcriptase enzyme compared to other NNRTIs. asm.org

The Y181C mutation in the reverse transcriptase enzyme is a common mutation that confers high-level resistance to many NNRTIs. drugbank.com this compound has demonstrated notably enhanced antiviral activity, approximately 10-fold greater, against HIV-1 strains carrying the Y181C mutation. nih.govnih.govasm.orgebi.ac.uk This enhanced potency is a key characteristic that distinguishes it from many other NNRTIs. asm.orgebi.ac.uk

Further studies have revealed that the antiviral activity of this compound is even more pronounced against HIV-1 strains that possess both the Y181C mutation and mutations conferring resistance to the nucleoside reverse transcriptase inhibitor (NRTI) azidothymidine (AZT). nih.govnih.govasm.orgebi.ac.uk This suggests a potential role for this compound in treatment regimens for patients with multi-drug resistant HIV-1. ebi.ac.uk

The K103N mutation is another prevalent mutation associated with resistance to several NNRTIs. drugbank.com While Calanolide A, a related compound, shows reduced activity against strains with the K103N mutation alone, it remains active against viruses that have both the K103N and Y181C mutations. nih.govasm.org Although specific data for this compound against this dual mutation is less detailed, the unique resistance profile of the calanolide class suggests it may retain some activity. drugbank.comresearchgate.net However, some studies indicate that a double mutant with K103N/Y181C can be cross-resistant to calanolides. hkmj.orgasm.org

Activity Across Diverse HIV-1 Clades and Phenotypes (e.g., SI/NSI, T-tropic, Monocyte-tropic)

This compound has demonstrated broad antiviral activity against a diverse range of HIV-1 isolates. In fresh human peripheral blood leukocytes and monocyte-macrophages, it has been shown to be an effective inhibitor of low-passage clinical virus strains. nih.govnih.gov This includes viruses from various HIV-1 clades (A through F), as well as isolates with different cellular tropisms, such as syncytium-inducing (SI) and non-syncytium-inducing (NSI) phenotypes, and both T-cell tropic and monocyte-tropic viruses. nih.govasm.orgebi.ac.uknih.gov

Synergistic Antiviral Effects in Combination Therapies

This compound, also known as costatolide (B1195242), has demonstrated significant synergistic antiviral effects when used in combination with other classes of anti-HIV drugs. ebi.ac.uknih.gov In vitro studies have shown that these combinations can more effectively suppress viral replication than individual drugs alone. nih.govnih.gov This synergy is observed without a corresponding increase in cellular toxicity, highlighting the potential for these combinations in clinical applications. ebi.ac.uknih.gov The most promising three-drug combination identified in these studies, exhibiting a significant level of synergy, was this compound with lamivudine (B182088) and nelfinavir (B1663628). ebi.ac.uknih.gov

Combinations with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

In vitro studies have consistently shown that this compound exhibits synergistic antiviral activity when combined with various nucleoside reverse transcriptase inhibitors (NRTIs). ebi.ac.uknih.govnih.gov This synergistic interaction enhances the inhibition of HIV-1 replication. nih.gov Among the calanolide isomers, costatolide (this compound) generally demonstrated the highest levels of synergy when paired with NRTIs. nih.govasm.org No antagonistic effects or increased toxicity were observed in these combination assays. ebi.ac.ukasm.org

The synergistic effect of this compound with NRTIs is a key characteristic that suggests its potential utility in combination antiretroviral therapy. The ability to enhance the efficacy of existing NRTIs without additional toxicity makes it a valuable candidate for further clinical investigation.

Combinations with Protease Inhibitors (PIs)

This compound has also been found to have synergistic interactions when combined with certain protease inhibitors (PIs). ebi.ac.uknih.govnih.gov Specifically, synergistic effects were noted in combination with ritonavir (B1064) and saquinavir. nih.govasm.org However, interactions with other PIs, such as indinavir (B1671876) and nelfinavir, were determined to be additive rather than synergistic. nih.govasm.org Importantly, no antagonistic anti-HIV activity or synergistic toxicity was reported with any of the tested PI combinations. ebi.ac.ukasm.org

A particularly noteworthy finding from three-drug combination studies was the significant synergy observed when this compound was combined with the NRTI lamivudine and the PI nelfinavir. ebi.ac.uknih.gov This specific combination was highlighted as potentially being the most effective based on in vitro results. ebi.ac.uknih.gov

Selection of Drug Resistance Mutations In Vitro

In vitro studies have been crucial in understanding the resistance profile of this compound. When HIV-1 is cultured in the presence of the drug, specific mutations in the reverse transcriptase enzyme emerge. nih.govnih.gov These studies have identified a unique resistance profile for this compound, which helps in predicting its effectiveness against different viral strains and in designing combination therapies to prevent the development of resistance. nih.govnih.gov

Analysis of Unique Resistance Profiles (e.g., T139I)

A key finding from in vitro resistance selection studies is the emergence of the T139I mutation in the HIV-1 reverse transcriptase. nih.govasm.org This mutation is considered unique to the calanolide class of NNRTIs. asm.orgresearchgate.net The selection of the T139I mutation indicates a distinct interaction mechanism of this compound with the reverse transcriptase enzyme compared to other NNRTIs. asm.org While the T139I mutation confers resistance to Calanolide A, it is interesting to note that it has a more significant impact on the activity of costatolide (this compound), resulting in a 60-fold loss of activity. nih.gov Viruses harboring the T139I mutation, however, tend to remain susceptible to other classes of anti-HIV drugs, which is a favorable characteristic for combination therapy. tandfonline.com Other mutations that have been selected for by calanolides in cell culture include L100I, Y188H, and L187F. ebi.ac.uknih.gov

Cross-Resistance Patterns with Other NNRTI Classes

This compound and its analogs exhibit a unique cross-resistance profile compared to other NNRTIs. nih.govnih.gov Notably, they demonstrate enhanced activity against viruses with the Y181C mutation, which is a common resistance mutation for many other NNRTIs. nih.govnih.govasm.org This enhanced efficacy is even more pronounced when the Y181C mutation is present alongside mutations that confer resistance to AZT. nih.govnih.govasm.org However, decreased activity is observed against viruses with mutations at positions L100, K103, and Y188 in the reverse transcriptase. nih.govnih.gov Despite some overlapping resistance, the distinct cross-resistance pattern of the calanolides suggests they may interact differently with the reverse transcriptase enzyme. nih.govnih.gov This unique profile indicates that this compound could be effective against certain NNRTI-resistant strains of HIV-1 and could be a valuable component of salvage therapies. mdpi.com

Emerging Antiviral Research: Beyond HIV (e.g., SARS-CoV-2)

While this compound is primarily recognized for its activity against the Human Immunodeficiency Virus (HIV), its established role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) has prompted researchers to explore its potential against other viral pathogens. nih.govasianjpr.comdrugbank.com The search for treatments for newly emerging viruses often involves screening existing drugs with known antiviral properties. jst.go.jp Following the emergence of the COVID-19 pandemic, the scientific community initiated efforts to identify existing compounds that could inhibit the SARS-CoV-2 virus. jst.go.jp As part of these efforts, natural compounds with proven antiviral efficacy, such as calanolides, became subjects of interest for computational studies to assess their potential as inhibitors of key SARS-CoV-2 enzymes. researchgate.netuniv.kiev.uacam.ac.uk

Computational Screening and Molecular Docking Studies

Computational methods, particularly molecular docking, have been employed to predict the binding affinity of this compound to essential SARS-CoV-2 proteins. researchgate.netuniv.kiev.ua These in silico studies provide a preliminary assessment of a compound's potential to inhibit viral replication, guiding further experimental research. researchgate.net

Research has focused on the SARS-CoV-2 main protease (Mpro), also known as 3-chymotrypsin-like cysteine protease (3CLpro), as a primary drug target. univ.kiev.uapensoft.net This enzyme is crucial for the viral life cycle as it processes viral polyproteins into functional proteins necessary for viral replication. univ.kiev.uapensoft.net The inhibition of 3CLpro is a fundamental step in disrupting the virus's ability to multiply, making it an attractive target for antiviral therapies. univ.kiev.uamdpi.com

A computational docking study investigated the molecular interactions between (-)-Calanolide B and the active site of the SARS-CoV-2 3CLpro. univ.kiev.ua The results showed that this compound binds successfully to the enzyme's active site with a notable binding energy. univ.kiev.ua

Table 1: Molecular Docking Interaction Characteristics with SARS-CoV-2 3CLpro

| Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|

| (-)-Calanolide B | -6.73 | 7.78 |

| (+)-Calanolide A | -7.16 | 3.13 |

| Nelfinavir (Control) | -7.20 | 2.86 |

Data sourced from a computational docking study comparing calanolides with the control drug Nelfinavir. univ.kiev.ua

The study revealed that this compound binds tightly to the catalytic dyad of the enzyme, which consists of the amino acids Cysteine (Cys145) and Histidine (His41). univ.kiev.ua The specific interactions include the formation of hydrogen bonds and hydrophobic bonds with key residues in the active site. univ.kiev.uaresearchgate.net

Table 2: Bond Interactions of (-)-Calanolide B with the SARS-CoV-2 3CLpro Active Site

| Interaction Type | Interacting Residue |

|---|---|

| Hydrogen Bonds | Cys145 |

| His41 | |

| Hydrophobic Bonds | His41 |

| Cys145 | |

| Met49 |

Detailed interactions identified through 2D and 3D docking diagrams. univ.kiev.uaresearchgate.net

Specifically, this compound was found to accept two hydrogen bonds from the sulfhydryl and amino groups of Cys145. univ.kiev.ua Additionally, the hydroxyl group of this compound's pyranol moiety donates two hydrogen bonds. univ.kiev.ua The compound also forms four hydrophobic bonds with His41 (two bonds), Cys145, and Met49. univ.kiev.ua These strong binding interactions within the catalytic site suggest that this compound could act as a potent inhibitor of the SARS-CoV-2 main protease, and consequently, the viral life cycle. researchgate.netuniv.kiev.ua Although Calanolide A showed a slightly stronger binding affinity in this particular study, the results position this compound as a candidate for further investigation as an antiviral agent against COVID-19. univ.kiev.uaresearchgate.net

Other Preclinical Biological Activities of Calanolide B

Antimycobacterial Activity

The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents. In this context, the potential of calanolides, including Calanolide (B8761490) B, as antimycobacterial agents has been explored.

Research has indicated that Calanolide B possesses activity against Mycobacterium tuberculosis. Extracts from the plant Calophyllum brasiliense, which are known to contain this compound, have demonstrated inhibitory effects against the H37Rv strain of M. tuberculosis. researchgate.netnih.govscientificstepsgroup-ssg.com In specific testing, (-)-Calanolide B was reported to be moderately effective against tuberculosis. researchgate.net Some studies have referred to the general anti-tuberculosis activity of this compound without extensive elaboration. researchgate.net

It is noteworthy that much of the detailed research in this area has focused on the closely related compound, (+)-Calanolide A. Studies have shown that Calanolide A is active against both drug-susceptible and drug-resistant strains of M. tuberculosis. researchgate.netasm.orguniv.kiev.ua

While specific data on this compound's efficacy against drug-resistant mycobacterial strains is limited, the activity of the calanolide class of compounds is of significant interest. The related compound, (+)-Calanolide A, has been shown to be active against strains of Mycobacterium tuberculosis that are resistant to standard antitubercular drugs. univ.kiev.ua This suggests a potential mechanism of action that differs from existing therapies, a promising feature for combating multidrug-resistant tuberculosis.

Broad-Spectrum Antimicrobial Potential

Investigations into the broader antimicrobial properties of this compound have been conducted, although much of the focus has remained on its antiviral capabilities. While the Calophyllum genus, the natural source of calanolides, is known for producing compounds with antimicrobial properties, specific data for isolated this compound against a wide range of bacteria and fungi is not extensively detailed in the available literature. nih.gov The primary non-HIV antimicrobial activity reported for the calanolide class is against Mycobacterium tuberculosis.

Antiparasitic Investigations

The potential of calanolides as antiparasitic agents has been acknowledged as an area of interest. nih.govresearchgate.net However, specific studies detailing the in vitro or in vivo efficacy of this compound against particular parasitic organisms are not widely available in the current body of scientific literature. This remains an area for future research to explore the full therapeutic potential of this natural compound.

Exploration of Anticancer Properties

The investigation of natural products for anticancer activity is a significant area of pharmaceutical research. The calanolide class of compounds has been identified as having potential anticancer properties. researchgate.netnih.govresearchgate.net While initial screenings in the 1980s did not show activity for Calanolide A against cancer cell lines, later studies revealed antiproliferative and antitumor-promoting properties for this related compound. wikipedia.org

Some research has indicated that certain calanolides have demonstrated effects against MCF-7 and HL-60 cancer cell lines. researchgate.net However, specific and detailed research findings on the direct anticancer properties of this compound are not extensively documented.

Structure Activity Relationship Sar Studies of Calanolide B and Its Analogs

Influence of Stereochemistry on Biological Activity

The spatial arrangement of atoms, or stereochemistry, within the calanolide (B8761490) scaffold is a critical determinant of its antiviral efficacy. The presence of multiple chiral centers gives rise to various stereoisomers, each with potentially different biological properties.

Impact of Chiral Centers on Antiviral Potency

Research has demonstrated that for calanolides, the trans relationship between the methyl groups at C-10 and C-11 is a crucial feature for potent anti-HIV activity. researchgate.netconicet.gov.ar Specifically, only diastereomers that possess this trans-methylation at C-10 and C-11, combined with an (S)-OH configuration at the C-12 position, exhibit significant anti-HIV activity. researchgate.net Conversely, isomers with a cis orientation of the methyl groups at C-10 and C-11, such as in Calanolide C, show a reduction in potency. conicet.gov.ar This highlights the stringent stereochemical requirements for effective binding and inhibition of the viral enzyme. While both (+)-Calanolide A and (-)-Calanolide B (also known as costatolide) are active, the inactivity of their enantiomers and other epimers like Calanolide C underscores the critical nature of the specific stereoelectronic arrangement at these chiral centers. researchgate.net

| Compound | Stereochemistry at C-10/C-11 | Stereochemistry at C-12 | Relative Anti-HIV Potency |

|---|---|---|---|

| (+)-Calanolide A | trans-dimethyl | (S)-OH | High |

| (-)-Calanolide B (Costatolide) | trans-dimethyl | (S)-OH | Moderate |

| Calanolide C | cis-dimethyl | - | Inactive |

Significance of Specific Functional Groups and Structural Moieties

Beyond stereochemistry, the presence and nature of specific functional groups and structural elements on the calanolide framework are vital for its biological activity. SAR studies have systematically modified various parts of the molecule to determine their contribution to its antiviral properties.

Role of the C-12 Hydroxyl Group

The hydroxyl (-OH) group at the C-12 position has been a significant focus of SAR studies. nih.govnih.gov Initial findings suggested that a free hydroxyl group at C-12 is important for anti-HIV-1 activity. thieme-connect.com In fact, the absence of a hydroxyl group at this position, as seen in certain analogs, leads to a loss of antiviral activity. researchgate.net However, further research has revealed a more nuanced role. While the (S) configuration of the C-12 hydroxyl is preferred, its stereochemistry (R or S) is not as critical for activity as other structural features. researchgate.netmdpi.com Interestingly, synthetic intermediates where the 12-hydroxyl group is oxidized to a ketone have shown to retain anti-HIV activity, being only about five times less potent than Calanolide A. nih.gov This indicates that while a heteroatom at C-12 is required, the specific nature of the functional group can be varied to some extent. researchgate.net

Importance of Delta 7,8 Olefinic Linkages

The double bond, or olefinic linkage, between carbons 7 and 8 in the B ring of the calanolide structure has also been investigated. nih.govnih.gov Studies involving the catalytic reduction of this double bond to a single bond in both (+)-Calanolide A and (-)-Calanolide B were conducted to assess its impact on anti-HIV activity. nih.govresearchgate.netresearchgate.net The resulting 7,8-dihydro derivatives showed comparable activity to the parent compounds. researchgate.net This suggests that the Δ7,8 olefinic linkage is not an absolute requirement for the HIV-1 inhibitory activity of these coumarins. nih.govnih.gov

Contribution of Alkyl and Methyl Substituents (e.g., C-4, C-10, C-11)

The substituents at various positions on the calanolide rings play a significant role in modulating antiviral potency. The introduction of bulky groups at the C-4 position has been shown to be essential for enhancing anti-HIV activity. researchgate.netmdpi.com For instance, calanolides with an n-propyl group at C-4 are generally more potent than cordatolides, which have a smaller methyl group at the same position. thieme-connect.com

The methyl groups at the C-10 and C-11 positions are also critical for activity. researchgate.netmdpi.com Removal of the 10-methyl group has been shown to decrease anti-HIV activity. scispace.com Conversely, substituting the 10-methyl group with a slightly larger ethyl group maintained antiviral activity with only a minor reduction in potency compared to racemic Calanolide A. scispace.com This indicates a specific spatial requirement in this region of the molecule for optimal interaction with the target enzyme.

| Modification | Position | Effect on Anti-HIV Activity |

|---|---|---|

| Introduction of bulky groups | C-4 | Enhances activity |

| Removal of methyl group | C-10 | Decreases activity |

| Replacement of methyl with ethyl | C-10 | Maintains activity |

| Presence of methyl groups | C-10 and C-11 | Required for activity |

Relevance of Hydrogen Bond Acceptors at C-12

The presence of a hydrogen bond acceptor at the C-12 position is considered a crucial factor for the anti-HIV activity of calanolides and related inophyllums. researchgate.netmdpi.com This suggests that the molecule's ability to form hydrogen bonds with the amino acid residues in the binding site of the reverse transcriptase enzyme is a key part of its mechanism of action. While the hydroxyl group is a classic hydrogen bond donor and acceptor, the activity of the 12-oxo analogs (which contain a ketone group, a hydrogen bond acceptor) further supports the importance of this feature. nih.gov The stringent spatial and stereochemical requirements around C-12, as demonstrated by the reduced activity of derivatives with different functional groups like azides and amines, highlight the specific nature of the interaction required for potent inhibition. researchgate.net

Development and Evaluation of Calanolide B Derivatives and Analogs

The exploration of this compound's therapeutic potential has led to significant efforts in synthesizing and evaluating its derivatives and analogs. These studies aim to understand the structural features essential for its biological activity and to develop new compounds with improved properties.

Synthesis and Assessment of Semisynthetic Derivatives

Early structure-activity relationship (SAR) studies on (−)-Calanolide B involved targeted chemical modifications to probe the importance of specific functional groups for its anti-HIV activity. nih.gov One of the initial investigations focused on the C-12 hydroxyl group and the Δ7,8 olefinic bond. nih.gov

In one study, the double bond at the 7,8-position within (−)-Calanolide B was catalytically reduced. Additionally, a series of modifications were made to the C-12 hydroxyl group. nih.gov A total of 14 analogs were synthesized or isolated and subsequently evaluated in the National Cancer Institute's primary anti-HIV assay. The results indicated that none of these derivatives exhibited activity superior to the parent compound, (−)-Calanolide B. nih.govnih.gov However, these findings were crucial in revealing preliminary structure-activity requirements for the anti-HIV potency of this class of coumarins. nih.govnih.gov

Another key observation from SAR studies is the critical role of stereochemistry. It has been established that (−)-Calanolide B is a potent HIV-1 inhibitor, whereas its enantiomer, (+)-Calanolide B, is inactive against the virus. mdpi.com This highlights the specific spatial arrangement required for effective interaction with its biological target.

Further studies have also explored derivatives like dihydrocostatolide (B1217608) (a derivative of costatolide (B1195242), another name for this compound), which has been evaluated for synergistic effects when used in combination with established anti-HIV drugs like azidothymidine (AZT). nih.gov

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational techniques have become indispensable tools in the analysis of the structure-activity relationships of this compound and its analogs, providing insights that are difficult to obtain through experimental methods alone.

Docking Simulations and Binding Site Analysis

Molecular docking simulations have been employed to investigate the binding interactions of this compound with its primary target, the HIV-1 reverse transcriptase (RT), as well as other viral proteins. These studies help to elucidate the molecular basis of its inhibitory activity.

In studies docking this compound into the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 RT, a good correlation between in silico predictions and in vitro activity has been demonstrated. nih.gov These simulations can establish the binding modes of various calanolide analogs, helping to explain their relative potencies. nih.gov

More recent computational studies have explored the potential of this compound against other viral targets, such as the main protease (3CLpro) of SARS-CoV-2. In one such study, (-)-Calanolide B was shown to bind tightly to the active site of the enzyme. The simulations revealed that this compound accepts two hydrogen bonds from the catalytic Cys145 residue of the protease. univ.kiev.uaresearchgate.net Additionally, it forms several hydrophobic bonds with key residues including Cys145, His41, Met49, and Met165. univ.kiev.ua Such studies suggest that the calanolide scaffold may have broader antiviral applications.

The table below details the specific interactions observed in docking studies.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| SARS-CoV-2 3CLpro | Cys145 | Hydrogen Bonding | univ.kiev.uaresearchgate.net |

| SARS-CoV-2 3CLpro | His41, Met49, Met165, Leu27 | Hydrophobic Bonding | univ.kiev.ua |

| HIV-1 Reverse Transcriptase | NNRTI binding site | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. scielo.br For calanolide analogs, QSAR studies have been instrumental in identifying the key physicochemical and structural descriptors that govern their anti-HIV-1 potency. researchgate.net

A QSAR study on a series of novel calanolide analogues identified several structural features as being important for determining their inhibitory activity against HIV-1. researchgate.net The analysis revealed that the surface area of substituent groups and specific interatomic distances within the molecule play crucial roles. researchgate.net Another QSAR study pointed to the significance of molecular shape (circular structure), substitution patterns on the A, B, and C rings, and electronic properties. researchgate.net Specifically, it was suggested that substitutions at positions like C-12 with less electron-attracting groups could be beneficial for designing more potent calanolide analogs against HIV-1. researchgate.net

These models provide predictive power, allowing researchers to estimate the activity of new, unsynthesized derivatives, thereby guiding the design of more effective compounds and prioritizing synthetic efforts. scielo.brchemmethod.com

Challenges and Perspectives in Calanolide B Research

Synthetic Feasibility and Yield Optimization

The journey from discovery to a viable therapeutic agent is often fraught with challenges related to sourcing and production. In the case of the calanolide (B8761490) family, the initial focus was on Calanolide A, which was first isolated from Calophyllum lanigerum. asm.org However, the rarity of this tree and the low yield of the active compound prompted researchers to develop a total synthesis for Calanolide A to provide sufficient material for preclinical and clinical studies. asm.orgmdpi.com

This supply issue brought its diastereomer, (-)-Calanolide B (also known as Costatolide), to the forefront as a promising alternative. wikipedia.org A significant advantage of Calanolide B is its sustainable sourcing. It can be readily isolated in high yields (20% to 30%) from the latex of Calophyllum teysmanii, which can be tapped without harming the tree. oup.com This natural and sustainable procurement method presents a considerable advantage over complex and potentially low-yield total synthesis routes.

While total synthesis of calanolides has been achieved and remains a feasible option to generate analogs and overcome supply issues if natural sources diminish, the high-yield, sustainable extraction from latex currently represents a more optimized and economically viable production strategy for this compound. nih.govresearchgate.net The focus for yield optimization, therefore, leans towards standardizing extraction and purification protocols from the natural source.

Table 1: Comparison of Sourcing Methods for Calanolides

| Feature | Total Synthesis | Natural Extraction (this compound) |

|---|---|---|

| Source | Chemical precursors | Latex of Calophyllum teysmanii |

| Sustainability | Dependent on precursor availability and process | High; non-destructive tapping of trees |

| Yield | Can be variable and require extensive optimization | High (20-30% from latex) |

| Scalability | Potentially high, but can be complex and costly | Dependent on tree populations and latex regeneration |

Understanding Complex Biological Interactions

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that bind to and inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. nih.gov

What makes this compound and its isomers particularly noteworthy is their distinct interaction with the RT enzyme and their activity profile against drug-resistant viral strains. nih.gov Research has demonstrated that calanolides exhibit enhanced antiviral activity against one of the most common NNRTI-resistant HIV strains, which arises from a Y181C mutation in the reverse transcriptase. nih.govnih.gov Furthermore, they show increased efficacy against viruses that possess both the Y181C mutation and mutations conferring resistance to zidovudine (B1683550) (AZT). nih.gov this compound has also shown potential against viruses with dual K103N and Y181C mutations, which are often highly resistant to other NNRTIs. nih.gov

Studies comparing the stereoisomers of calanolides suggest that despite their high structural similarity, they may interact differently with the reverse transcriptase enzyme. nih.gov This highlights the complexity of the drug-target interaction and the importance of stereochemistry in determining antiviral potency and resistance profiles. nih.gov

Beyond its anti-HIV activity, this compound has also demonstrated efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netresearchgate.net This dual activity is particularly significant given the high rate of co-infection of HIV and tuberculosis worldwide. Preliminary studies suggest that its mechanism against tuberculosis may involve the inhibition of RNA and DNA synthesis, similar to the antibiotic rifampin, but likely through a different target as it is active against rifampin-resistant strains. researchgate.net

The biological interactions of this compound can be further enhanced through combination therapy. Studies have shown that calanolides can have synergistic or additive antiviral effects when used with other classes of anti-HIV drugs, including nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors, without evidence of increased toxicity. nih.govresearchgate.net

Table 2: Antiviral Activity Profile of this compound (Costatolide)

| Target | Activity | Notes |

|---|---|---|

| HIV-1 (Wild Type) | Potent Inhibitor | Acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov |

| HIV-1 (Y181C mutant) | Enhanced Activity | Overcomes a common NNRTI-resistance mutation. nih.gov |

| HIV-1 (K103N/Y181C mutant) | Active | Effective against highly resistant dual-mutation strains. nih.gov |

| HIV-2 | Inactive | Shows specificity for HIV-1 RT. nih.gov |

| Mycobacterium tuberculosis | Active | Possesses activity against both drug-susceptible and drug-resistant strains. researchgate.net |

Future Directions in Drug Discovery and Development

The unique characteristics of this compound position it as a valuable lead compound for future drug discovery and development efforts. Its potent activity against prevalent drug-resistant HIV-1 strains makes it a promising candidate for inclusion in future antiretroviral therapy (ART) regimens. nih.gov

Future research will likely focus on several key areas:

Lead Optimization: Although this compound has a favorable activity profile, medicinal chemistry efforts could be directed towards synthesizing analogs with even greater potency, broader activity against other resistant strains, and improved pharmacokinetic properties.

Combination Therapies: Further in-depth studies are needed to identify the most effective and synergistic three- or four-drug combinations that include this compound. In vitro assays have suggested that a combination with lamivudine (B182088) and nelfinavir (B1663628) could be particularly synergistic. nih.gov

Dual-Target Drug Development: The dual action of this compound against both HIV and Mycobacterium tuberculosis is a significant advantage. researchgate.net Future development could focus on optimizing this dual activity, potentially leading to a single treatment for co-infected patients, which would simplify treatment regimens and improve adherence.

Clinical Trials: While its sister compound, Calanolide A, underwent Phase I clinical trials, further clinical evaluation of this compound is a critical next step to determine its safety, tolerability, and efficacy in humans. mdpi.comwikipedia.org

Understanding Resistance: Investigating the potential for HIV to develop resistance to this compound is crucial. Identifying the specific mutations that confer resistance will be vital for its long-term clinical management and for designing next-generation inhibitors.

Q & A

Q. What are the established methodologies for isolating and synthesizing Calanolide B, and how do they address challenges in structural complexity?

this compound, a dipyranocoumarin derivative, requires specialized isolation techniques due to its natural occurrence in Calophyllum species and structural stereochemistry. Common methods include:

- Chromatographic separation (e.g., HPLC with UV detection) to isolate enantiomers .

- Stereoselective synthesis using Sharpless asymmetric dihydroxylation to resolve the 10R,11R,12S configuration . Challenges include low natural abundance and sensitivity to oxidation, necessitating inert atmospheres during extraction.

Q. How do in vitro assays evaluate this compound’s anti-HIV activity, and what are common confounding factors?

this compound’s non-nucleoside reverse transcriptase inhibitor (NNRTI) activity is typically tested via:

- MTT assay for cytotoxicity in MT-4 cells.

- RT inhibition assays using recombinant HIV-1 RT enzymes, with IC₅₀ values compared to control inhibitors (e.g., nevirapine) . Confounding factors: Viral strain variability (e.g., resistance mutations like K103N) and solvent effects (DMSO concentrations >0.1% may alter enzyme kinetics).

Q. What in vivo models are validated for assessing this compound’s pharmacokinetics and toxicity?

- Rodent models : Oral bioavailability studies in Sprague-Dawley rats, with plasma analysis via LC-MS/MS to measure half-life and AUC.

- Primate models : Efficacy against SHIV in macaques, monitoring CD4+ counts and viral load reductions . Key considerations: Interspecies metabolic differences (e.g., cytochrome P450 activity) and dose-dependent hepatotoxicity.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported efficacy of this compound against NNRTI-resistant HIV strains?

Contradictory data may arise from:

- Structural flexibility : this compound’s unique binding pocket (near RT residues 181–190) may partially overcome resistance, but mutations like Y181C reduce efficacy .

- Methodological variability : Differences in assay protocols (e.g., viral inoculum size, cell passage number). Resolution : Meta-analysis of primary datasets with standardized normalization (e.g., fold-change relative to wildtype IC₅₀) .

Q. What computational strategies optimize this compound’s binding affinity while minimizing off-target effects?

- Molecular docking (AutoDock Vina) to model interactions with RT’s hydrophobic pocket.

- QSAR models identifying substituents (e.g., propyl vs. methyl groups at C-4) that enhance potency .

- ADMET prediction (SwissADME) to prioritize analogs with favorable LogP (<5) and low hERG inhibition risk .

Q. How should combination therapy studies with this compound be designed to evaluate synergistic effects?

- Experimental design : Use a factorial approach (e.g., this compound + tenofovir) in primary PBMCs, measuring viral replication via p24 ELISA.

- Synergy quantification : Calculate combination index (CI) via Chou-Talalay method, where CI <1 indicates synergy .

- Statistical rigor : Power analysis to determine sample size (α=0.05, β=0.2) and control for donor variability .

Q. What analytical techniques validate the stereochemical purity of synthetic this compound analogs?

- Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>98%).

- X-ray crystallography for absolute configuration determination.

- NMR (NOESY) to verify spatial proximity of protons in the dihydropyran ring .

Methodological Guidance for Data Interpretation

Q. How to address variability in cytotoxicity data across cell lines?

- Normalization : Express cytotoxicity as % viability relative to untreated controls.

- Batch correction : Include internal standards (e.g., staurosporine) in each plate .

- Reporting : Disclose cell line origins (ATCC authentication) and passage numbers .

Q. What criteria distinguish robust structure-activity relationship (SAR) studies for this compound derivatives?

- Minimum dataset : ≥10 analogs with systematic substituent variations.

- Dose-response curves : Report Hill slopes to assess cooperativity.

- Validation : Independent replication in ≥2 labs using blinded samples .

Ethical and Reproducibility Considerations

Q. How to ensure compliance with ethical standards in primate efficacy trials?

- IACUC approval : Justify species choice (e.g., macaques vs. marmosets) and humane endpoints (e.g., weight loss >20%).

- Data transparency : Share raw viral load datasets via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products